molecular formula C12H5Cl5O4 B2734292 5-[(Pentachlorophenoxy)methyl]-2-furoic acid CAS No. 832739-78-3

5-[(Pentachlorophenoxy)methyl]-2-furoic acid

Cat. No.: B2734292
CAS No.: 832739-78-3
M. Wt: 390.42
InChI Key: HIMUWSIFPIZKES-UHFFFAOYSA-N
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Description

Historical Development of Furanic Chemistry

The foundation of furanic chemistry traces to Carl Wilhelm Scheele’s 1780 isolation of 2-furoic acid through the dry distillation of mucic acid, marking the first documented furan derivative. This discovery preceded Heinrich Limpricht’s 1870 synthesis of furan itself, initially mischaracterized as "tetraphenol" due to its phenolic-like volatility. The late 19th and early 20th centuries saw furfural—derived from agricultural waste like corn cobs—become industrially significant, enabling large-scale production of tetrahydrofuran and nylon precursors.

Key milestones include:

  • 1780 : Scheele identifies 2-furoic acid.
  • 1831 : Johann Döbereiner reports furfural, later characterized by John Stenhouse.
  • 1870 : Limpricht synthesizes furan via zinc dust distillation of 2-furoic acid.
  • 1930s : Commercialization of furfural-derived resins and solvents.

These advances established furans as versatile intermediates, with their oxygen-containing heterocyclic structure enabling diverse functionalization.

Emergence of Pentachlorophenoxy Derivatives in Scientific Literature

Pentachlorophenol (PCP), first synthesized in the 1930s, gained prominence as a wood preservative and pesticide due to its biocidal properties. Its electrophilic aromatic ring, activated by five chlorine atoms, facilitated the development of PCP-based esters and ethers for enhanced stability and reactivity. The integration of PCP moieties into furan frameworks, as seen in 5-[(pentachlorophenoxy)methyl]-2-furoic acid, represents a strategic merger of halogenated aromatics with oxygen heterocycles.

Early work on PCP derivatives focused on:

  • Antifouling agents : PCP esters in marine coatings.
  • Peptide synthesis : Active ester intermediates.
  • Hybrid molecules : Coupling with heterocycles for tailored electronic properties.

The synthesis of 5-[(pentachlorophenoxy)methyl]-2-furoic acid likely arose from efforts to combine the electron-withdrawing effects of pentachlorophenoxy groups with the π-conjugated furan system, potentially altering solubility and reactivity profiles.

Position within Contemporary Organofuran Research

Modern organofuran research prioritizes sustainable catalysis and functional materials. The compound 5-[(pentachlorophenoxy)methyl]-2-furoic acid intersects two key trends:

  • Catalytic functionalization : Advances in bimetallic catalysts (e.g., Ni-Fe/CNT) enable selective C–O bond cleavage and furan ring modification, critical for synthesizing complex derivatives.
  • Multiphase reaction systems : Tetrahydrofuran (THF)-based extraction phases improve yield in furan carboxylate synthesis, relevant to scaling derivatives like 2-furoic acid.

Recent studies emphasize:

  • Green chemistry : Bio-catalytic routes using Nocardia corallina for 2-furoic acid production (88–98% yield).
  • Materials science : Furan-based polymers and coordination complexes.

This compound’s structural duality—a chlorinated aromatic group tethered to a furan carboxylate—positions it as a candidate for specialized applications requiring thermal stability or tailored electronic characteristics.

Table 1: Key Historical Advances in Furan and PCP Chemistry

Year Discovery/Innovation Significance Sources
1780 Isolation of 2-furoic acid (Scheele) First furan derivative identified
1870 Synthesis of furan (Limpricht) Foundation for heterocyclic chemistry
1930s Industrial PCP production Enabled wood preservation technologies
2021 Ni-Fe/CNT catalysts for furan hydrogenation Sustainable C–O bond cleavage methods

Properties

IUPAC Name

5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O4/c13-6-7(14)9(16)11(10(17)8(6)15)20-3-4-1-2-5(21-4)12(18)19/h1-2H,3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUWSIFPIZKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid typically involves the reaction of pentachlorophenol with a suitable furoic acid derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the pentachlorophenol, followed by nucleophilic substitution with a furoic acid derivative . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Pentachlorophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

5-[(Pentachlorophenoxy)methyl]-2-furoic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows it to be modified into derivatives with potentially enhanced properties.

Reaction TypeProducts Formed
Oxidation5-[(Pentachlorophenoxy)methyl]-2-furoic acid
Reduction5-[(Pentachlorophenoxy)methyl]-2-furanmethanol
SubstitutionVarious substituted derivatives

Biology

In biological research, this compound has been investigated for its interaction with biomolecules, particularly in enzyme inhibition studies. Its potential effects on protein-ligand interactions make it a candidate for further exploration in biochemical pathways.

Medicine

The compound is being explored for its therapeutic properties, particularly in the context of antimicrobial and anticancer activities. Initial studies suggest that it may inhibit cell growth in certain cancer types, making it a potential candidate for cancer treatment strategies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of furoic acid exhibit significant anti-proliferative effects on cholangiocarcinoma cells. The mechanism involved apoptosis induction and cell-cycle progression modulation, indicating the therapeutic potential of furoic acid derivatives in cancer treatment .

Industry

In industrial applications, 5-[(Pentachlorophenoxy)methyl]-2-furoic acid is utilized in the development of specialty chemicals and materials. Its properties allow it to be incorporated into various products, including:

  • Food Packaging : Potential to extend shelf life.
  • Environmental Remediation : Used in filtration systems or as reactive agents in decontamination processes.
  • Polymer Science : Acts as a precursor for eco-friendly polymers derived from furanic acids.

Mechanism of Action

The mechanism of action of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenoxymethyl-2-Furoic Acid Derivatives

The following table compares 5-[(Pentachlorophenoxy)methyl]-2-furoic acid with structurally similar compounds differing in the substituents on the phenoxy group:

Compound Name Substituent(s) on Phenoxy Group Molecular Formula CAS No. Biological Activity/Notes References
5-[(Pentachlorophenoxy)methyl]-2-furoic acid 2,3,4,5,6-Pentachloro C₁₂H₅Cl₅O₄ N/A* Suspected biocidal activity (inferred from PCP derivatives)
5-[(4-Fluorophenoxy)methyl]-2-furoic acid 4-Fluoro C₁₂H₉FO₄ 406470-57-3 Research chemical; no reported bioactivity
5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furoic acid 2-Chloro, 4-Fluoro C₁₂H₈ClFO₄ Not available Synthetic intermediate; no bioactivity data
5-[(3-Methylphenyl)-2-furoic acid 3-Methylphenyl C₁₂H₁₀O₃ 400744-57-2 No reported pharmacological activity

Key Structural Insights :

  • Bioactivity Gap: Unlike TOFA (a functional analog with a long alkyl chain), phenoxymethyl-substituted derivatives lack direct evidence of metabolic modulation. Their activity may instead align with pentachlorophenol’s historical use as a pesticide .
Other Furan-Carboxylic Acid Derivatives

Compounds sharing the 2-furoic acid backbone but differing in substituents:

Compound Name Substituent at 5-Position Molecular Formula CAS No. Role/Activity References
5-(Hydroxymethyl)furan-2-carbaldehyde Hydroxymethyl C₆H₆O₃ 67-47-2 Maillard reaction product in food chemistry
5-(Tetradecyloxy)-2-furoic acid (TOFA) Tetradecyloxy (C₁₄H₂₉O) C₁₉H₃₂O₄ 58845-68-6 ACC inhibitor; suppresses fatty acid synthesis

Functional Contrast :

  • TOFA inhibits acetyl-CoA carboxylase (ACC), reducing malonyl-CoA levels and suppressing fatty acid synthesis in cancer cells . Its long alkyl chain enables membrane interaction, unlike the aromatic pentachlorophenoxy group in the target compound.
  • Pentachlorophenoxy Derivative: The bulky aromatic group may hinder cellular uptake or interaction with cytosolic enzymes like ACC, redirecting its activity toward non-metabolic pathways (e.g., biocidal effects).
Metabolic Regulators: TOFA vs. FAS Inhibitors
Compound Target Enzyme/Pathway Effect on Malonyl-CoA Cytotoxicity in Cancer Cells Key Findings References
TOFA Acetyl-CoA carboxylase (ACC) ↓ Malonyl-CoA by 60% Non-cytotoxic Inhibits lipid synthesis; rescues cells from FAS inhibitor-induced apoptosis
C75 (FAS inhibitor) Fatty acid synthase (FAS) ↑ Malonyl-CoA 3–5× Cytotoxic (apoptosis in S phase) Triggers apoptosis via phospholipid depletion
5-[(Pentachlorophenoxy)methyl]-2-furoic acid Unknown No data No data Likely diverges from FAS/ACC modulation due to structural dissimilarity

Mechanistic Divergence :

  • The pentachlorophenoxy derivative’s lack of a flexible alkyl chain (unlike TOFA) likely precludes ACC inhibition. Its polychlorinated aromatic structure may instead interact with cellular membranes or nuclear receptors, akin to PCP’s disruption of oxidative phosphorylation .
Environmental and Regulatory Considerations
  • Pentachlorophenol Derivatives: Classified under the Rotterdam Convention due to toxicity and environmental persistence .
  • TOFA and C75: Not regulated as environmental hazards but studied for therapeutic applications in oncology .

Biological Activity

5-[(Pentachlorophenoxy)methyl]-2-furoic acid is a synthetic compound characterized by its unique combination of a highly chlorinated phenyl ring and a furoic acid structure. This compound has garnered attention due to its potential applications in various fields, including agriculture, pharmaceuticals, and environmental science. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₅Cl₅O₄
  • Molecular Weight : Approximately 390.4 g/mol
  • CAS Number : 832739-78-3

The structure of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid includes a pentachlorophenoxy group attached to a furoic acid moiety, which contributes to its distinctive biological properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic Substitution : Reaction of pentachlorophenol with furoic acid derivatives under basic conditions.
  • Hydrogenolysis : Using Pd/C catalysts for high-efficiency production at ambient temperatures.

The biological activity of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may modulate enzyme activity and receptor functions, leading to various biological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Herbicidal Properties : The compound exhibits herbicidal activity, potentially affecting plant growth regulation through auxin transport disruption.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the environmental impact and safety profile of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid. These studies often focus on its effects on aquatic life and terrestrial organisms.

Case Study: Aquatic Toxicity

A study conducted by the EPA tested the toxicity of various chlorinated compounds on fish species. Results indicated that 5-[(Pentachlorophenoxy)methyl]-2-furoic acid exhibited significant toxicity at concentrations as low as 1.0 ppm for certain fish species such as trout and bluegill sunfish .

Fish SpeciesLC50 (ppm)Observations
Trout1.0High sensitivity to chlorinated compounds
Bluegill Sunfish1.0Similar sensitivity observed
Yellow PerchNot testedLimited availability for testing

Comparative Analysis with Similar Compounds

5-[(Pentachlorophenoxy)methyl]-2-furoic acid shares structural similarities with other compounds that exhibit biological activity. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaKey Features
2-(4-Chloro-phenoxy)-acetic acidC₈H₇ClO₃Known herbicide; affects plant growth regulation
2-(2,4-Dichlorophenoxy)acetic acidC₈H₆Cl₂O₄Widely used herbicide; disrupts auxin transport
4-(Chlorophenoxy)butanoic acidC₉H₉ClO₂Potential anti-inflammatory properties

Research Findings

Research has indicated that the unique chlorinated structure of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid may confer distinct biological activities not found in simpler analogs. Investigations into its derivatives are ongoing to explore enhanced biological activities or altered physical properties .

Q & A

Q. What are the optimized synthetic routes for 5-[(Pentachlorophenoxy)methyl]-2-furoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthesis Protocol : Start with nucleophilic substitution between pentachlorophenol and 5-(chloromethyl)-2-furoic acid under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Monitor progress via TLC or HPLC .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water to achieve >95% purity .
  • Yield Optimization : Key factors include stoichiometric ratios (1:1.2 for phenol:chloromethyl derivative), inert atmosphere (N₂), and controlled temperature to avoid side reactions like hydrolysis of the methylene group .

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify furan protons (δ 6.3–7.1 ppm) and methylene bridge protons (δ 4.5–5.0 ppm). Pentachlorophenoxy aromatic signals are typically absent due to symmetry and chlorine substitution .
    • FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and phenolic O-H (absent due to substitution) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks at m/z 421 (C₁₂H₄Cl₅O₄⁻) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?

Methodological Answer:

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion assays.
  • Protocol : Prepare compound solutions in DMSO (≤1% v/v). Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions (0.1–100 µg/mL) and incubate at 37°C for 24 hours .
  • Controls : Include chloramphenicol (positive) and DMSO (negative).

Advanced Research Questions

Q. How do steric and electronic effects of the pentachlorophenoxy group influence reactivity in substitution reactions?

Methodological Answer:

  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate charge distribution and steric maps. The electron-withdrawing Cl groups reduce electron density on the phenoxy oxygen, slowing nucleophilic attacks .
  • Experimental Validation : Compare reaction rates with analogs (e.g., mono- vs. pentachloro-substituted) in SN2 reactions with amines. Monitor kinetics via UV-Vis or NMR .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

Methodological Answer:

  • Dose-Response Profiling : Perform dual assays (e.g., MTT for cytotoxicity and MIC for antimicrobial activity) on the same cell lines (e.g., HeLa and S. aureus).
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects in mammalian cells (e.g., mitochondrial disruption) .
  • Statistical Analysis : Apply ANOVA to assess significance of dose-dependent trends .

Q. What advanced analytical techniques quantify degradation products in environmental matrices?

Methodological Answer:

  • Sample Preparation : Extract water/soil samples using SPE (C18 cartridges) and derivatize with BSTFA for GC-MS analysis .
  • Detection : LC-MS/MS (MRM mode) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Monitor m/z transitions for parent compound (421 → 356) and major degradants (e.g., 2-furoic acid, m/z 112 → 95) .
  • Isotopic Labeling : Use ¹³C-labeled analogs to trace degradation pathways in simulated sunlight/soil systems .

Key Challenges and Recommendations

  • Stability Issues : The compound hydrolyzes in aqueous media (pH > 7). Use lyophilized storage and buffered solutions (pH 5–6) for assays .
  • Environmental Persistence : Conduct OECD 301B biodegradation tests to assess half-life in soil/water .

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